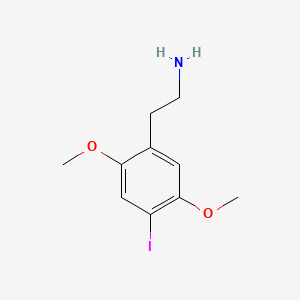

4-Iodo-2,5-dimethoxyphenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHQBRJAAZQXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893674 | |

| Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69587-11-7 | |

| Record name | 2,5-Dimethoxy-4-iodophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69587-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069587117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69587-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35362848V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,5-dimethoxyphenethylamine, commonly known as 2C-I, is a psychedelic compound belonging to the 2C family of phenethylamines. First synthesized by Alexander Shulgin, its psychoactive effects are primarily mediated by its interaction with the serotonergic system. This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological profile of 2C-I, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Structure

2C-I is a substituted phenethylamine (B48288) with the chemical formula C₁₀H₁₄INO₂.[1] Its structure is characterized by a phenyl ring with methoxy (B1213986) groups at the 2 and 5 positions, an iodine atom at the 4 position, and an ethylamine (B1201723) chain.[1]

| Property | Value | Reference |

| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | [1] |

| Molecular Formula | C₁₀H₁₄INO₂ | [1] |

| Molar Mass | 307.13 g/mol | [1] |

| Appearance | White crystalline solid (as hydrochloride salt) | [2] |

| Melting Point | 246 °C (475 °F) | [1] |

| Solubility (HCl salt) | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 3 mg/ml | [2] |

| CAS Number | 69587-11-7 | [1] |

Pharmacology

The primary pharmacological action of 2C-I is as a serotonin (B10506) 5-HT₂A receptor agonist, which is responsible for its psychedelic effects.[1][3] It also exhibits activity at other serotonin receptors and has been shown to be a monoamine oxidase (MAO) inhibitor.

Receptor Binding and Functional Activity

| Receptor | Assay Type | Value | Cell Line/System | Reference |

| 5-HT₂A | Functional Assay (EC₅₀) | 59 ± 11 nM | Xenopus laevis oocytes | [4] |

| 5-HT₂C | Functional Assay (EC₅₀) | 160 ± 32 nM | Xenopus laevis oocytes | [4] |

| MAO-A | Inhibition Assay (IC₅₀) | 79 µM | Rat brain | [2] |

| MAO-B | Inhibition Assay (IC₅₀) | 37 µM | Rat brain | [2] |

Signaling Pathway

Activation of the 5-HT₂A receptor by 2C-I initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: 5-HT2A Receptor Signaling Pathway Activated by 2C-I.

Experimental Protocols

Synthesis of this compound (2C-I) from 2C-H

This protocol is based on the synthesis described by Alexander Shulgin and involves the iodination of 2,5-dimethoxyphenethylamine (2C-H).

Materials:

-

2,5-dimethoxyphenethylamine hydrochloride (2C-H HCl)

-

Iodine

-

Periodic acid

-

Sodium bisulfite

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Anhydrous ether

Procedure:

-

A solution of 2C-H HCl in water is made basic with aqueous sodium hydroxide and the free base is extracted with a suitable solvent. The solvent is removed under vacuum.

-

The 2C-H free base is dissolved in methanol.

-

A solution of iodine and periodic acid in methanol is prepared.

-

The iodine/periodic acid solution is added to the 2C-H solution and the mixture is stirred at room temperature.

-

The reaction mixture is quenched by the addition of aqueous sodium bisulfite.

-

The methanol is removed under vacuum and the residue is partitioned between water and an organic solvent.

-

The aqueous phase is made basic with sodium hydroxide and the product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed under vacuum.

-

The residue is dissolved in anhydrous ether and hydrogen chloride gas is bubbled through the solution to precipitate 2C-I as the hydrochloride salt.

-

The solid is collected by filtration, washed with ether, and air-dried.

References

An In-depth Technical Guide to the Mechanism of Action of 2C-I on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 4-iodo-2,5-dimethoxyphenethylamine (2C-I) at serotonin (B10506) (5-HT) receptors. The document synthesizes quantitative binding and functional data from key scientific literature, details the experimental protocols used to obtain this data, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data: Binding Affinities and Functional Activity of 2C-I

The interaction of 2C-I with serotonin receptors is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) as an agonist. The following tables summarize the key in vitro pharmacological data for 2C-I at various human and rat serotonin receptor subtypes.

Table 1: Binding Affinities (Ki) of 2C-I at Human Monoamine Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | 4,200 | [3H]8-OH-DPAT | CHO-K1 | [Rickli et al., 2015] |

| 5-HT2A | 81 | [3H]Ketanserin | CHO-K1 | [Rickli et al., 2015] |

| 5-HT2B | 510 | [3H]LSD | HEK293 | [Rickli et al., 2015] |

| 5-HT2C | 220 | [3H]Mesulergine | CHO-K1 | [Rickli et al., 2015] |

| Adrenergic Receptors | ||||

| α1A | 1,400 | [3H]Prazosin | CHO-K1 | [Rickli et al., 2015] |

| α2A | >10,000 | [3H]RX821002 | CHO-K1 | [Rickli et al., 2015] |

| Dopamine Receptors | ||||

| D1 | >10,000 | [3H]SCH23390 | CHO-K1 | [Rickli et al., 2015] |

| D2 | >10,000 | [3H]Spiperone | CHO-K1 | [Rickli et al., 2015] |

| D3 | >10,000 | [3H]Spiperone | CHO-K1 | [Rickli et al., 2015] |

| Histamine Receptors | ||||

| H1 | 4,100 | [3H]Mepyramine | CHO-K1 | [Rickli et al., 2015] |

| Trace Amine-Associated Receptor | ||||

| TAAR1 (rat) | 480 | [3H]p-Tyramine | HEK293 | [Rickli et al., 2015] |

| Monoamine Transporters | ||||

| SERT | 4,600 | [3H]Citalopram | HEK293 | [Rickli et al., 2015] |

| DAT | >10,000 | [3H]WIN35428 | HEK293 | [Rickli et al., 2015] |

| NET | >10,000 | [3H]Nisoxetine | HEK293 | [Rickli et al., 2015] |

Table 2: Functional Activity of 2C-I at Human 5-HT2A and 5-HT2C Receptors

| Receptor | Assay Type | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) | Reference |

| 5-HT2A | PLC-IP Accumulation | 1,100 ± 200 | 54 ± 4 | [Moya et al., 2007] |

| PLA2-AA Release | 2C-I was an antagonist | - | [Moya et al., 2007] | |

| 5-HT2C | PLC-IP Accumulation | 340 ± 60 | 69 ± 4 | [Moya et al., 2007] |

| PLA2-AA Release | 230 ± 40 | 69 ± 4 | [Moya et al., 2007] |

Table 3: Functional Activity of 2C-I at Rat 5-HT2A and 5-HT2C Receptors

| Receptor | Potency (EC50, µM) | Efficacy (Imax, % of 5-HT) | Reference |

| 5-HT2A | 3.5 ± 0.9 | 15 ± 5 | [Acuña-Castillo et al., 2002] |

| 5-HT2C | 0.8 ± 0.2 | 35 ± 8 | [Acuña-Castillo et al., 2002] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays (Rickli et al., 2015)

Objective: To determine the binding affinity (Ki) of 2C-I for various monoamine receptors and transporters.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human receptor or transporter of interest were used. The cells were cultured and harvested, and crude membrane fractions were prepared by homogenization and centrifugation.

-

Binding Assay: Competition binding assays were performed in 96-well plates. Membranes were incubated with a specific radioligand and increasing concentrations of 2C-I in a suitable binding buffer.

-

Incubation and Filtration: The plates were incubated to allow for binding equilibrium to be reached. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Functional Assays: Phospholipase C (PLC) and Phospholipase A2 (PLA2) Activation (Moya et al., 2007)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2C-I in activating the PLC and PLA2 signaling pathways at human 5-HT2A and 5-HT2C receptors.

1. Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay (PLC Pathway):

-

Cell Culture: CHO-K1 cells stably expressing human 5-HT2A or 5-HT2C receptors were used.

-

Labeling: Cells were labeled overnight with myo-[3H]inositol.

-

Stimulation: The cells were then stimulated with various concentrations of 2C-I in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction and Separation: The reaction was stopped, and the accumulated [3H]inositol phosphates were extracted and separated by anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol phosphate fractions was determined by liquid scintillation counting.

-

Data Analysis: Concentration-response curves were generated to determine the EC50 and Emax values relative to the maximal response produced by 5-HT.

2. Arachidonic Acid (AA) Release Assay (PLA2 Pathway):

-

Cell Culture: Similar to the IP accumulation assay, CHO-K1 cells expressing the receptors of interest were used.

-

Labeling: Cells were labeled with [3H]arachidonic acid.

-

Stimulation: The cells were stimulated with various concentrations of 2C-I.

-

Extraction: The amount of [3H]arachidonic acid released into the supernatant was measured.

-

Quantification: Radioactivity in the supernatant was quantified by liquid scintillation counting.

-

Data Analysis: Concentration-response curves were constructed to determine the EC50 and Emax values relative to the maximal 5-HT response.

Signaling Pathways of 2C-I at 5-HT2A Receptors

2C-I acts as an agonist at 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular events.

The study by Moya et al. (2007) demonstrates functional selectivity for 2C-I, where it acts as a partial agonist for the PLC pathway but as an antagonist for the PLA2 pathway at the 5-HT2A receptor. This indicates that 2C-I can differentially modulate downstream signaling cascades, a key concept in modern pharmacology.

Conclusion

2C-I is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, with a higher affinity for the 5-HT2A subtype. Its mechanism of action is primarily mediated through the activation of the Gq/11-PLC signaling pathway, leading to the generation of intracellular second messengers. Notably, 2C-I exhibits functional selectivity, particularly at the 5-HT2A receptor, where it differentially activates the PLC and PLA2 pathways. This complex pharmacological profile contributes to its psychoactive effects and highlights the nuanced nature of ligand-receptor interactions and their downstream consequences. The data and protocols presented in this guide provide a foundational understanding for further research into the therapeutic and toxicological properties of 2C-I and related compounds.

In Vitro Pharmacology of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacology of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I), a psychedelic phenethylamine. The document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes critical pathways and workflows to support research and drug development efforts in this area.

Core Pharmacological Profile

This compound (2C-I) is a synthetic psychedelic compound that primarily exerts its effects through interaction with the serotonin (B10506) receptor system. Its hallucinogenic properties are largely attributed to its activity as a partial agonist at the serotonin 2A (5-HT2A) receptor.[1] The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2] While the 5-HT2A receptor is its primary target, 2C-I also exhibits affinity for other serotonin receptor subtypes, including 5-HT2C.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 2C-I and related compounds, providing insights into their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki) of 2C-I and Related Phenethylamines

| Compound | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2C (Ki, nM) |

| 2C-I | Data not explicitly found in a comprehensive format | Data not explicitly found | Data not explicitly found |

| 2C-O-2 (4-ethoxy) | 1000 ± 150 | >10000 | 11000 ± 1400 |

| 2C-O-3 (4-methallyloxy) | 54 ± 1.8 | 3300 ± 210 | 900 ± 110 |

| 2C-O-16 (4-allyloxy) | 13 ± 0.6 | 2700 ± 160 | 330 ± 43 |

Data for 2C-O derivatives from Luethi et al., 2019. While specific Ki values for 2C-I were not located in the searched literature, the data for structurally similar compounds are presented for comparative purposes.

Table 2: Functional Activity (EC50) of 2C-I and Related Phenethylamines

| Compound | 5-HT2A (EC50, nM) | 5-HT2B (EC50, nM) |

| 2C-I | Partial agonist, specific EC50 values not consistently reported | Data not explicitly found |

| 2C-O-2 (4-ethoxy) | 2600 ± 180 | 3309 ± 306 |

| 2C-O-3 (4-methallyloxy) | 200 ± 14 | 224 ± 21 |

| 2C-O-16 (4-allyloxy) | 16 ± 1.1 | 44 ± 4.1 |

Data for 2C-O derivatives from Luethi et al., 2019. 2C-I is reported to be a partial agonist at 5-HT2A and 5-HT2C receptors.[1]

Table 3: Monoamine Transporter Binding Affinities of 2C-I

| Transporter | Binding Affinity (Ki, nM) |

| Dopamine Transporter (DAT) | >10,000 |

| Serotonin Transporter (SERT) | 683 ± 103 |

| Norepinephrine Transporter (NET) | >10,000 |

Data from Eshleman et al., 2013.

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to characterize the pharmacology of 2C-I are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is for a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]Ketanserin.

-

Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([3H]Ketanserin), and the membrane suspension. For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., mianserin).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the agonist activity of a compound at Gq-coupled receptors like the 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

[3H]myo-inositol.

-

Inositol-free cell culture medium.

-

Stimulation buffer containing LiCl.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling: Plate cells in multi-well plates and grow to near confluency. Incubate the cells overnight with [3H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.

-

Compound Stimulation: Wash the cells to remove unincorporated [3H]myo-inositol. Add stimulation buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and the test compound at various concentrations. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

-

Purification: Apply the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol.

-

Elution and Counting: Elute the total [3H]inositol phosphates with a high salt buffer (e.g., ammonium (B1175870) formate). Add scintillation fluid to the eluate and measure radioactivity.

-

Data Analysis: Plot the amount of [3H]inositol phosphates generated against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Calcium Flux Assay

This is another functional assay to measure Gq-coupled receptor activation by monitoring changes in intracellular calcium concentration.

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Probenecid (optional, to prevent dye leakage).

-

Fluorescence microplate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. Probenecid can be included to improve dye retention.

-

Compound Addition: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence reading, add the test compound at various concentrations to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to calculate the EC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro pharmacology of 2C-I.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Comparison of Functional Assay Principles.

References

An In-depth Technical Guide to the Receptor Binding Affinity Profile of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro receptor binding affinity and pharmacology of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I), a psychedelic phenethylamine. This document details quantitative binding data, experimental methodologies for its determination, and the relevant signaling pathways.

Quantitative Receptor Binding Affinity

The primary psychoactive effects of 2C-I are mediated by its interaction with serotonin (B10506) receptors.[1] It exhibits a high affinity for the 5-HT2A receptor, which is the principal target for classic psychedelic drugs.[1] Its affinity for other serotonin receptor subtypes, as well as other neurotransmitter receptors, is notably lower. The following tables summarize the available in vitro binding data for 2C-I.

Table 1: Serotonin Receptor Binding Affinity of 2C-I

| Receptor | K_i_ (nM) | Test System | Radioligand | Reference |

| 5-HT_2A_ | 1.6 - 54 | Human recombinant | Various | [2] |

| 5-HT_2C_ | 40 - 347 | Human recombinant | Various | [2] |

| 5-HT_1A_ | 660 - 2368 | Human recombinant | Various | [2] |

Table 2: Monoamine Transporter, Adrenergic, and Dopamine Receptor Binding Affinity of 2C-I

| Target | K_i_ (nM) | Test System | Radioligand | Reference |

| Serotonin Transporter (SERT) | High nanomolar (measurable but low potency) | Human recombinant | [³H]citalopram | [3] |

| Dopamine Transporter (DAT) | >10,000 (negligible) | Human recombinant | [³H]WIN 35,428 | [3] |

| Norepinephrine Transporter (NET) | >10,000 (negligible) | Human recombinant | [³H]nisoxetine | [3] |

| α_1_-Adrenergic Receptors | Affinity has been noted, but specific K_i_ values are not consistently reported. | Not specified | Not specified | [4] |

| Dopamine D_1-3_ Receptors | >10,000 (no quantifiable affinity) | Human recombinant | Not specified | [3] |

Experimental Protocols

The determination of receptor binding affinities for compounds like 2C-I is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a representative assay targeting the human 5-HT2A receptor.

Radioligand Displacement Assay for Human 5-HT_2A_ Receptor

Objective: To determine the binding affinity (K_i_) of 2C-I for the human 5-HT_2A_ receptor by measuring its ability to displace a known high-affinity radioligand, [³H]ketanserin.

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT_2A_ receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]ketanserin (a selective 5-HT_2A_ receptor antagonist).

-

Test Compound: this compound (2C-I).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT_2A_ antagonist (e.g., 10 µM spiperone (B1681076) or unlabeled ketanserin).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A liquid scintillation cocktail suitable for tritium (B154650) detection.

-

Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine to reduce non-specific binding), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human 5-HT_2A_ receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format in triplicate.

-

Total Binding: Add assay buffer, a fixed concentration of [³H]ketanserin (typically at or near its K_d_ value), and the cell membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]ketanserin, the cell membrane preparation, and a high concentration of the non-specific binding control ligand.

-

Competition Binding: Add assay buffer, [³H]ketanserin, the cell membrane preparation, and varying concentrations of 2C-I.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

For the competition assay, plot the percentage of specific binding against the logarithm of the 2C-I concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC_50_ value (the concentration of 2C-I that inhibits 50% of the specific binding of [³H]ketanserin).

-

Calculate the inhibitory constant (K_i_) from the IC_50_ value using the Cheng-Prusoff equation:

K_i_ = IC_50_ / (1 + ([L]/K_d_))

Where:

-

[L] is the concentration of the radioligand used.

-

K_d_ is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Visualizations

Primary 5-HT_2A_ Receptor Signaling Pathway

The 5-HT_2A_ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G_q_/G_11_ family of G proteins. Upon agonist binding, such as 2C-I, the receptor undergoes a conformational change that activates the G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into the second messengers inositol (B14025) triphosphate (IP_3_) and diacylglycerol (DAG). IP_3_ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

Canonical Gq-coupled 5-HT2A receptor signaling cascade.

Potential Alternative Signaling: Phospholipase A_2_ Pathway

Some studies suggest that 5-HT_2A_ receptor activation can also lead to the stimulation of phospholipase A_2_ (PLA_2_), which results in the release of arachidonic acid. This can be a parallel or alternative signaling pathway to the canonical PLC cascade. The exact mechanisms and the degree to which 2C-I may engage this pathway are areas of ongoing research.

Alternative 5-HT2A receptor signaling via Phospholipase A2.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the K_i_ of a test compound like 2C-I.

References

Spectroscopic Analysis of 4-Iodo-2,5-dimethoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I), a psychoactive phenethylamine. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques for the structural elucidation and identification of this compound. This document presents characteristic spectral data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of 2C-I.

Introduction

This compound, commonly known as 2C-I, belongs to the 2C family of psychedelic phenethylamines.[1][2] Its chemical structure is characterized by a phenyl ring substituted with two methoxy (B1213986) groups and an iodine atom, and an ethylamine (B1201723) side chain.[3] Accurate analytical characterization is crucial for forensic investigations, pharmacological research, and drug development. NMR and IR spectroscopy provide unambiguous structural information, making them indispensable tools for the identification and quality control of 2C-I.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 2C-I, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2C-I exhibits characteristic signals corresponding to the aromatic protons, the ethylamine side chain protons, and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing iodine atom on the phenyl ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.2 | s | 1H |

| H-6 | ~6.8 | s | 1H |

| -OCH₃ (C2) | ~3.85 | s | 3H |

| -OCH₃ (C5) | ~3.80 | s | 3H |

| -CH₂- (α to ring) | ~2.9 | t | 2H |

| -CH₂- (β to N) | ~3.1 | t | 2H |

| -NH₂ | Variable | br s | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The data is predicted based on the analysis of closely related phenethylamines. A ¹H NMR spectrum of a mixture containing 2C-I showed aromatic signals between 6.80-7.55 ppm.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the 2C-I molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~129 |

| C-2 | ~152 |

| C-3 | ~118 |

| C-4 | ~85 |

| C-5 | ~154 |

| C-6 | ~115 |

| -OCH₃ (C2) | ~56.5 |

| -OCH₃ (C5) | ~56.0 |

| -CH₂- (α to ring) | ~35 |

| -CH₂- (β to N) | ~42 |

Note: Chemical shifts are approximate and based on the analysis of structurally similar compounds.[5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

IR Spectral Data

The IR spectrum of 2C-I is expected to show characteristic absorption bands for the amine N-H bonds, aromatic and aliphatic C-H bonds, C-O bonds of the methoxy groups, and the aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300-3400 | N-H stretching (primary amine) | Medium |

| ~3000-3100 | Aromatic C-H stretching | Medium |

| ~2850-2950 | Aliphatic C-H stretching | Medium-Strong |

| ~1500-1600 | Aromatic C=C stretching | Medium-Strong |

| ~1200-1250 | Aryl-O stretching (asymmetric) | Strong |

| ~1040-1050 | Aryl-O stretching (symmetric) | Strong |

| ~800-850 | C-H out-of-plane bending | Strong |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., freebase vs. salt form).[5]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound. These protocols are based on established methods for the analysis of phenethylamines and related compounds.[6][7]

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of the 2C-I sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated water (D₂O) if the sample is a salt).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Calibrate the spectrum using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Place a small amount of the solid 2C-I sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 for both the background and the sample.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Post-Analysis:

-

Release the press arm and carefully remove the sample residue from the ATR crystal using a soft tissue and an appropriate solvent.

Workflow and Data Interpretation

The spectroscopic analysis of 2C-I follows a logical progression from sample preparation to final structural confirmation.

Conclusion

The spectroscopic analysis of this compound using NMR and IR spectroscopy provides a robust and reliable method for its structural characterization. The data and protocols presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. Adherence to these methodologies will ensure accurate and reproducible results, which are essential for advancing research and ensuring the quality and safety of related chemical entities.

References

- 1. Forensic Toxicology 2/2018 | springermedicine.com [springermedicine.com]

- 2. Harmonized 1H, 13C 1D, 2D Parameter Sets | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. FTIR [terpconnect.umd.edu]

The Discovery and Scientific Context of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the historical context, synthesis, and pharmacodynamics of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I), a psychedelic phenethylamine (B48288). First synthesized by Alexander Shulgin in 1977, 2C-I's psychoactive effects are primarily mediated by its agonist activity at the serotonin (B10506) 5-HT2A receptor. This document details the original synthesis as described in Shulgin's seminal work, PiHKAL, and presents a consolidated summary of its receptor binding affinities. Furthermore, it outlines the key experimental protocols for its synthesis and for characterizing its interaction with the 5-HT2A receptor. Finally, this guide illustrates the canonical signaling pathway activated by 2C-I and a typical experimental workflow for its characterization, using standardized diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds.

Historical Context and Discovery

This compound, commonly known as 2C-I, was first synthesized and described by the American medicinal chemist Alexander Shulgin in 1977.[1] The synthesis and psychoactive properties of this compound were later detailed in his 1991 book, PiHKAL (Phenethylamines I Have Known and Loved), which he co-authored with his wife, Ann Shulgin.[2][3][4] The "2C" nomenclature, coined by Shulgin, refers to the two carbon atoms of the ethylamine (B1201723) side chain attached to the dimethoxyphenyl ring.[1]

Shulgin's work on the 2C series of compounds was a systematic exploration of the structure-activity relationships of phenethylamines, building upon the known psychoactivity of mescaline. By modifying the substituents on the phenyl ring, Shulgin and his colleagues were able to synthesize a wide range of compounds with varying potencies and qualitative effects. 2C-I, with an iodine atom at the 4-position of the 2,5-dimethoxyphenyl ring, is noted in PiHKAL for its visual and emotional effects. Shulgin's personal bioassays, a hallmark of his research methodology, described the oral dosage of 2C-I to be in the range of 14-22 mg with a duration of 6-10 hours.[5]

Following its description in PiHKAL, 2C-I gained notoriety as a recreational substance and research chemical, often distributed under the street name "Smiles".[5] Its primary mechanism of action is as a partial agonist at the serotonin 5-HT2A receptor, a property it shares with other classic psychedelics like psilocybin and LSD.[6]

Quantitative Pharmacological Data

The primary pharmacological target of 2C-I is the serotonin 5-HT2A receptor. Its affinity for this and other receptors has been characterized in various in vitro studies. The following tables summarize the available quantitative data on the receptor binding affinities of 2C-I and related phenethylamine compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of 2C-I and Related Compounds

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Receptor Source | Radioligand | Reference |

| 2C-I | 4.8 - 68 | - | - | Rat/Mouse TAAR1 | - | [7] |

| 2C-B | 8.6 | - | - | Human 5-HT2A | [3H]ketanserin | [8] |

| 2C-C | 23.9 | - | - | HEK cells expressing human 5-HT2A | [125I]DOI | [8] |

| 2C-D | - | - | - | - | - | - |

| 2C-E | - | - | - | - | - | - |

| N-Methyl-2C-B | 2.9 | - | - | Serotonin 5-HT2A | [125I]DOI | [8] |

| N-Methyl-2C-B | 380 | - | - | Serotonin 5-HT2A | [3H]ketanserin | [8] |

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not available in the cited sources.

Experimental Protocols

Synthesis of this compound (2C-I)

The following protocol is a summary of the synthesis described by Alexander Shulgin in PiHKAL.[2]

Materials:

-

2,5-dimethoxyphenethylamine

-

Phthalic anhydride (B1165640)

-

Acetonitrile (CH3CN)

-

Hexane

-

Iodine

-

Orthoperiodic acid

-

Trifluoroacetic acid (TFA)

Procedure:

-

Formation of the Phthalimide (B116566): A mixture of 7.4 g of phthalic anhydride and 9.05 g of 2,5-dimethoxyphenethylamine is heated with an open flame until a clear, single phase is formed with the evolution of water. The hot melt is then poured into a crystallizing dish to solidify. The crude product is recrystallized from acetonitrile.

-

Iodination: The resulting N-(2-(2,5-dimethoxyphenyl)ethyl)phthalimide is iodinated. While Shulgin's PiHKAL entry for 2C-I starts from the pre-made 2,5-dimethoxyphenethylamine, other sources describe the iodination of the aromatic ring using iodine and orthoperiodic acid.[9]

-

Deprotection: The phthalimide protecting group is removed. One method for deprotection involves acid hydrolysis using trifluoroacetic acid and thioanisole to yield the final product, this compound.[9][10]

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a typical competitive radioligand binding assay to determine the Ki of a test compound like 2C-I for the 5-HT2A receptor.[11][12][13]

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand (e.g., [3H]ketanserin or [125I]DOI).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Test compound (2C-I) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2A ligand like ketanserin).

-

96-well microfilter plates (e.g., GF/B or GF/C glass fiber filters).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Assay Incubation: In each well of the 96-well plate, add the following in order:

-

Assay buffer.

-

Radioligand at a concentration near its Kd.

-

Test compound (2C-I) at a range of concentrations.

-

Cell membrane preparation.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Visualizations

Signaling Pathway

The primary psychoactive effects of 2C-I are mediated through its agonistic activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

References

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. Erowid Online Books : "PIHKAL" - #33 2C-I [erowid.org]

- 3. PiHKAL - Wikipedia [en.wikipedia.org]

- 4. Pihkal: A Chemical Love Story by Alexander Shulgin | Goodreads [goodreads.com]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blossomanalysis.com [blossomanalysis.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and identification of urinary metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Receptor Interactions of 2C-I in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethoxy-4-iodophenethylamine (2C-I) is a psychedelic phenethylamine (B48288) known for its potent hallucinogenic effects, primarily mediated by its agonist activity at the serotonin (B10506) 5-HT2A receptor. While this interaction is well-established as its primary mechanism of action, a comprehensive understanding of its broader pharmacological profile is crucial for a complete assessment of its therapeutic potential and safety liabilities. This technical guide provides an in-depth overview of the off-target receptor interactions of 2C-I as determined in cell-based assays. The information presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of psychedelic compounds.

This document summarizes available quantitative data on the binding affinities and functional activities of 2C-I at various G-protein coupled receptors (GPCRs) and monoamine transporters. Detailed methodologies for the key experimental assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.

Quantitative Data on Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 2C-I at various receptors and transporters, as determined in cell-based assays. Data for closely related compounds are included for comparative purposes where direct data for 2C-I is limited. It is important to note that variations in experimental conditions, such as the cell line, radioligand, and specific assay protocol, can influence the determined values.

Table 1: Receptor Binding Affinities (Ki) of 2C-I and Related Compounds

| Receptor/Transporter | Compound | Ki (nM) | Assay Type | Cell Line | Radioligand | Reference |

| Serotonin Receptors | ||||||

| 5-HT1A | 2C-I | 107 - 970 | Radioligand Binding | - | - | [1] |

| 5-HT2A | 2C-I | 2.9 - 23.9 | Radioligand Binding | HEK cells | [125I]DOI | [2][3] |

| 5-HT2C | 2C-I | 12.7 | Radioligand Binding | - | - | [4] |

| Monoamine Transporters | ||||||

| SERT | 2C-I | High nanomolar | Radioligand Binding | - | - | [5] |

| DAT | 2C-I | >10,000 | Radioligand Binding | - | - | [5] |

| NET | 2C-I | >10,000 | Radioligand Binding | - | - | [5] |

| Adrenergic Receptors | ||||||

| α1A | 2C-I | >2297 | Radioligand Binding | - | - | [4] |

| Dopamine (B1211576) Receptors | ||||||

| D1, D2, D3 | 2C-I | No quantifiable affinity | Radioligand Binding | - | - | [4] |

| Opioid Receptors | ||||||

| μ-opioid | 2C-I | Weak activity at high concentrations | Functional Assay | - | - | [4] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50/IC50) of 2C-I and Related Compounds

| Receptor | Compound | EC50/IC50 (nM) | Emax (%) | Assay Type | Cell Line | Reference |

| Serotonin Receptors | ||||||

| 5-HT1A | 2C-I | 4900 | 102 | - | - | [1] |

| 5-HT2A | 2C-I | 13 - 178 | Full Agonist | Calcium Mobilization | HEK293 | [4] |

| 5-HT2C | 2C-I | 47.2 - 178 | Partial Agonist (28%) | Calcium Mobilization | HEK293 | [4] |

| Monoamine Transporters | ||||||

| SERT | 2C-I | Very low potency | [3H]serotonin uptake | - | - | [5] |

| DAT | 2C-I | Very low potency | [3H]dopamine uptake | - | - | [5] |

| NET | 2C-I | Very low potency | [3H]norepinephrine uptake | - | - | [5] |

Note: EC50 represents the concentration for 50% of maximal response (agonist). IC50 represents the concentration for 50% inhibition (antagonist or inhibitor). Emax indicates the maximal efficacy relative to a reference full agonist.

Key Signaling Pathways

The primary psychedelic effects of 2C-I are mediated through the activation of the 5-HT2A receptor, which is a Gq/11-coupled GPCR. The following diagram illustrates the canonical Gq signaling pathway initiated by 2C-I binding.

Figure 1: 2C-I mediated 5-HT2A receptor Gq signaling pathway.

Experimental Protocols

Detailed methodologies for the key cell-based assays used to characterize the off-target interactions of 2C-I are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Figure 2: General workflow for a radioligand binding assay.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293, CHO cells) in appropriate media.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an assay buffer. Determine protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and a range of concentrations of the unlabeled test compound (2C-I).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 2C-I to generate a competition curve.

-

Determine the IC50 value (the concentration of 2C-I that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.

Figure 3: General workflow for a calcium flux assay.

Detailed Protocol:

-

Cell Culture:

-

Plate cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a multi-well, clear-bottom, black-walled plate.

-

Allow cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading buffer to the cells.

-

Incubate the plate at 37°C for a specified time to allow the dye to enter the cells and be de-esterified.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of 2C-I in an appropriate assay buffer.

-

Use a fluorescence plate reader equipped with an automated injection system to add the 2C-I solutions to the wells.

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period to capture the transient calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of 2C-I.

-

Normalize the data to a baseline reading taken before compound addition.

-

Plot the normalized fluorescence response against the log concentration of 2C-I.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

-

cAMP Assay

This functional assay is used to measure the activation of Gs- or Gi-coupled receptors, which respectively increase or decrease the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

Figure 4: General workflow for a cAMP assay.

Detailed Protocol:

-

Cell Culture:

-

Plate cells expressing the Gs- or Gi-coupled receptor of interest in a multi-well plate.

-

-

Compound Treatment:

-

For Gs-coupled receptors, treat the cells with varying concentrations of 2C-I in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gi-coupled receptors, first stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP, then add varying concentrations of 2C-I.

-

-

Cell Lysis and cAMP Detection:

-

After incubation, lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of 2C-I.

-

Fit the data to a dose-response curve to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) and the Emax.

-

Conclusion

The available data from cell-based assays indicate that 2C-I is a potent agonist at the serotonin 5-HT2A receptor, with a somewhat lower potency and partial agonist activity at the 5-HT2C receptor. It also exhibits measurable affinity for the 5-HT1A receptor and the serotonin transporter, although with significantly lower potency compared to its 5-HT2A receptor interaction. Its affinity for dopamine and norepinephrine (B1679862) transporters, as well as for adrenergic and dopamine receptors, appears to be low, suggesting a degree of selectivity for the serotonergic system. The weak activity observed at the μ-opioid receptor at high concentrations warrants further investigation.

This technical guide provides a foundational understanding of the off-target receptor interactions of 2C-I. For a comprehensive safety and therapeutic assessment, further studies employing broader receptor screening panels and in vivo models are recommended. The provided experimental protocols serve as a starting point for researchers aiming to further elucidate the complex pharmacology of this and related psychedelic compounds.

References

- 1. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]

- 2. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. collaborativedrug.com [collaborativedrug.com]

- 5. mdpi.com [mdpi.com]

Whitepaper: An In-depth Technical Guide to the Electrophysiological Effects of 2,5-dimethoxy-4-iodophenethylamine (2C-I) on Neuronal Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,5-dimethoxy-4-iodophenethylamine (2C-I) is a synthetic psychedelic substance belonging to the 2C family of phenethylamines. Its psychoactive effects are primarily mediated by its interaction with the serotonergic system, particularly the 5-HT₂A and 5-HT₂C receptors. Understanding the electrophysiological consequences of this interaction is crucial for elucidating its mechanism of action and assessing its therapeutic and toxicological potential. This document provides a comprehensive technical overview of the known electrophysiological effects of 2C-I on neuronal function. It synthesizes data from in vitro and in vivo studies to detail the compound's influence on receptor activation, neuronal excitability, and synaptic transmission. Methodological protocols for key experiments are described, and quantitative data are summarized for comparative analysis. Furthermore, key cellular and experimental processes are visualized through signaling pathway and workflow diagrams to provide a clear, mechanistic understanding for research and development professionals.

Introduction

The phenethylamine (B48288) class of psychoactive compounds, which includes 2C-I, has garnered significant interest for its potent effects on perception and consciousness. These effects stem from their ability to modulate neuronal activity, primarily through the serotonin (B10506) receptor system.[1] As a substituted phenethylamine, 2C-I's primary molecular targets are the 5-HT₂ family of receptors.[2][3] Agonism at these receptors, which are densely expressed in cortical regions, triggers a cascade of intracellular events that alter the electrical behavior of neurons.[4][5] This modulation can manifest as changes in resting membrane potential, action potential firing frequency, and the balance of excitatory and inhibitory synaptic inputs.[5][6] This guide details these effects, providing a foundational understanding for researchers exploring the neuropharmacology of psychedelic compounds.

Primary Mechanism of Action: Serotonergic System Interaction

The principal mechanism by which 2C-I exerts its effects is through agonist activity at serotonin 5-HT₂ receptors.

5-HT₂A and 5-HT₂C Receptor Agonism

In vitro studies utilizing Xenopus laevis oocytes expressing rat serotonin receptors have characterized 2C-I as a partial agonist at both 5-HT₂A and 5-HT₂C subtypes.[7] Notably, it demonstrates a significantly lower efficacy at the 5-HT₂A receptor compared to its activity at the 5-HT₂C receptor.[7] Some reports suggest it binds more potently to the 5-HT₂C receptor than the 5-HT₂A receptor.[2] This dual-receptor interaction is critical, as these two receptor subtypes can have distinct, and sometimes opposing, effects on neuronal circuits and behavior.[8][9] The activation of 5-HT₂A receptors is strongly correlated with the hallucinogenic effects of psychedelic compounds, while 5-HT₂C receptor activation is involved in the regulation of mood, appetite, and locomotor activity.[8][9][10]

The activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade, as illustrated below.

Electrophysiological Effects on Neuronal Activity

While direct electrophysiological studies on 2C-I are limited, its effects can be inferred from its mechanism as a 5-HT₂A/₂C agonist and from research on functionally similar compounds like DOI (2,5-dimethoxy-4-iodoamphetamine).

Neuronal Excitability

Psychedelic 5-HT₂A receptor agonists typically induce a slight but consistent depolarization of the resting membrane potential in layer 5 pyramidal neurons of the prefrontal cortex.[4] This is often accompanied by a decrease in the afterhyperpolarization that follows an action potential.[5] These effects generally lead to an increase in neuronal excitability.[5] However, the net effect on neuronal firing rate is complex and can be dose-dependent.[4][6] Some studies on related compounds show an increase in spontaneous excitatory postsynaptic currents (EPSCs), while others report a suppression of intrinsic excitability and a decrease in overall spike output in response to current injection.[6][11] It is plausible that 2C-I produces similar complex, context-dependent effects on neuronal firing.

Modulation of Synaptic Transmission

The activation of 5-HT₂A receptors by psychedelics has profound effects on both glutamatergic and GABAergic neurotransmission.

-

Glutamatergic System: A common finding is that 5-HT₂A agonists, including related compounds like DOI and LSD, increase the release of glutamate (B1630785) in the prefrontal cortex.[11] This can lead to an increase in the frequency and amplitude of spontaneous EPSCs in cortical pyramidal neurons.[11] This glutamatergic surge is believed to be a key component of the psychedelic state.[12]

-

GABAergic System: The impact on inhibitory systems is more varied. 5-HT₂A receptors are expressed on both glutamatergic principal neurons and GABAergic interneurons.[11] Activation of these receptors on interneurons can increase GABA release, leading to enhanced inhibition.[11][13] Conversely, 5-HT₂C receptor activation can also modulate GABAergic tone.[13] The ultimate effect of 2C-I on the excitatory/inhibitory balance likely depends on the specific neuronal populations affected and the compound's relative efficacy at 5-HT₂A versus 5-HT₂C receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for 2C-I and related compounds to provide a basis for comparison.

Table 1: Receptor Binding & Functional Activity

| Compound | Receptor/Transporter | Assay Type | Value | Species | Reference |

|---|---|---|---|---|---|

| 2C-I | 5-HT₂A | Functional (Oocyte) | Partial Agonist (lower efficacy) | Rat | [7] |

| 2C-I | 5-HT₂C | Functional (Oocyte) | Partial Agonist (higher efficacy) | Rat | [7] |

| 2C-I | hSERT | Binding Affinity | High nanomolar range | Human | [14] |

| 2C-I | hDAT, hNET | Binding Affinity | Very Low / No Affinity | Human | [14] |

| 2C-I | Dopamine D₁-D₃ | Binding Affinity | No Quantifiable Affinity | Human |[14] |

Table 2: In Vivo & In Vitro Effects

| Compound | Effect Measured | Model | Value | Unit | Reference |

|---|---|---|---|---|---|

| 2C-I | Head Twitch Response | Mouse (in vivo) | ED₅₀ = 0.83 | mg/kg | [10] |

| 2C-I | Cytotoxicity (LDH Release) | CATH.a cells (in vitro) | EC₅₀ ≈ 250 | µM | [15] |

| 2C-I | Cytotoxicity (LDH Release) | B65 cells (in vitro) | EC₅₀ ≈ 150 | µM | [15] |

| 2C-I | Lethality | C. elegans (in vivo) | LC₅₀ = 1.368 | mM |[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experimental approaches used to study compounds like 2C-I.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure drug-induced ion currents in cells expressing specific receptors.

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. They are then defolliculated using collagenase treatment.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding for the desired receptor subunits (e.g., rat 5-HT₂A or 5-HT₂C). Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

-

Drug Application: The oocyte is challenged with varying concentrations of the agonist (e.g., 2C-I) to generate concentration-response curves. The resulting inward currents (carried by Cl⁻ ions, secondary to Ca²⁺ release) are measured.

-

Data Analysis: The current generated by 2C-I is normalized to the maximal current elicited by serotonin to determine its relative efficacy. EC₅₀ and Eₘₐₓ values are calculated from the concentration-response curves.[7]

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying the electrical properties of individual neurons in brain slices.

-

Slice Preparation: An animal (typically a rat or mouse) is anesthetized and perfused with an ice-cold artificial cerebrospinal fluid (aCSF). The brain is extracted and sectioned into thin slices (e.g., 300 µm) containing the region of interest (e.g., prefrontal cortex).

-

Recording: A single slice is transferred to a recording chamber under a microscope and continuously perfused with oxygenated aCSF. A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a target neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Data Acquisition: In current-clamp mode, the neuron's membrane potential and firing rate in response to current injections can be measured. In voltage-clamp mode, synaptic currents (EPSCs and IPSCs) can be isolated and recorded.

-

Pharmacology: Baseline neuronal activity is recorded before 2C-I is added to the perfusing aCSF. The effects of the drug on the measured electrophysiological parameters are then recorded and compared to the baseline.

Discussion and Future Directions

The available evidence strongly indicates that 2C-I's electrophysiological effects are driven by its partial agonism at 5-HT₂A and 5-HT₂C receptors. Its activity likely leads to a complex modulation of neuronal excitability, characterized by membrane depolarization and a significant alteration of the excitatory-inhibitory balance within cortical circuits, primarily through the enhancement of glutamatergic transmission.

However, significant gaps in our knowledge remain. Direct patch-clamp studies on 2C-I are needed to confirm the precise changes in membrane potential, firing patterns, and ion channel conductances. The lower efficacy of 2C-I at 5-HT₂A receptors compared to 5-HT₂C receptors is an important finding that warrants further investigation, as this profile may differentiate its behavioral and therapeutic effects from other psychedelics.[7] Future research should focus on:

-

Direct Electrophysiological Characterization: Performing whole-cell patch-clamp studies to directly measure the effects of 2C-I on pyramidal neurons and interneurons in the prefrontal cortex.

-

Cell-Type Specificity: Investigating how 2C-I differentially affects various subtypes of cortical interneurons to understand its net impact on network inhibition.

-

Synaptic Plasticity: Assessing whether acute or chronic exposure to 2C-I can induce long-term changes in synaptic strength (LTP/LTD), which may be relevant to potential therapeutic applications.[16]

Conclusion

2C-I is a classic psychedelic that functions as a partial agonist at 5-HT₂A and 5-HT₂C receptors. Its electrophysiological profile is predicted to involve an increase in neuronal excitability and a significant enhancement of cortical glutamate levels, consistent with other 5-HT₂A agonists. Its distinct efficacy profile at 5-HT₂A versus 5-HT₂C receptors may underlie a unique pharmacological signature. Further detailed electrophysiological investigation is required to fully elucidate its impact on neuronal and circuit-level function, providing a critical foundation for future drug development and neuroscience research.

References

- 1. The Effects of Psychedelics on Neuronal Physiology | Annual Reviews [annualreviews.org]

- 2. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular rules underlying psychedelic control of prefrontal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamatergic transmission in drug reward: implications for drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Control by 5‐HT and 5‐HT1A, 2A, 2C Receptors of Phasic and Tonic GABAA Inhibition in the Visual Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Psychedelic Drugs Change Structure of Neurons | UC Davis [ucdavis.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 4-Iodo-2,5-dimethoxyphenethylamine

Disclaimer: 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) is a controlled substance in many jurisdictions. All research involving this compound must be conducted in strict compliance with local, national, and international regulations. Appropriate institutional and governmental licenses are required. These protocols are intended for use by qualified researchers in a controlled laboratory setting and are not intended to encourage or facilitate the illicit use of this compound.

Introduction

This compound (2C-I) is a psychedelic phenethylamine (B48288) that has been the subject of research to understand its pharmacological and toxicological properties. As with many phenethylamines, preparing 2C-I for in vivo administration requires careful consideration of the solvent, concentration, and route of administration to ensure accurate dosing and minimize potential vehicle effects. This document provides a detailed protocol for dissolving 2C-I for use in preclinical in vivo studies, based on established methodologies for similar compounds.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for developing an appropriate dissolution protocol. 2C-I is typically available as a hydrochloride (HCl) salt, which is more water-soluble than its freebase form. The solubility of phenethylamine salts can be influenced by pH and the presence of co-solvents.

Protocol for Dissolving this compound (HCl)

This protocol outlines the steps for preparing a solution of 2C-I HCl for in vivo administration. The choice of vehicle will depend on the intended route of administration and the desired concentration.

Materials:

-

This compound hydrochloride (2C-I HCl)

-

Sterile 0.9% saline solution

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

-

Sterile vials

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of 2C-I HCl in a sterile microcentrifuge tube or vial.

-

Solvent Selection and Preparation:

-

For aqueous solutions (preferred for most routes of administration):

-